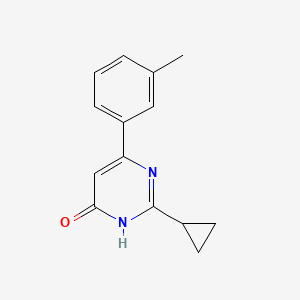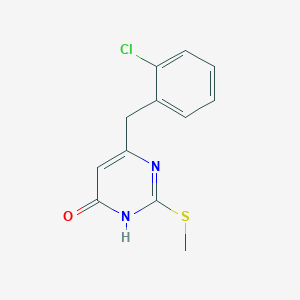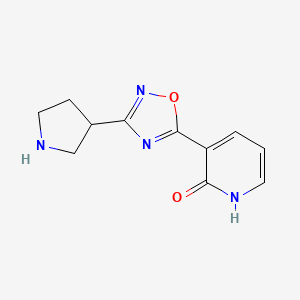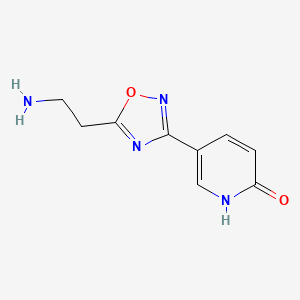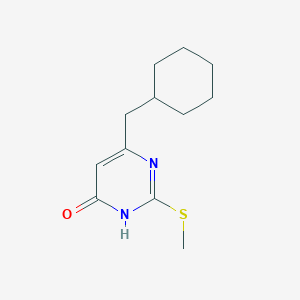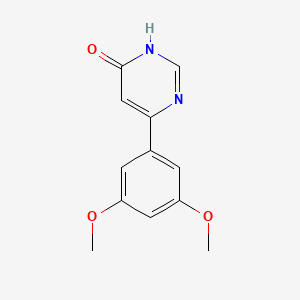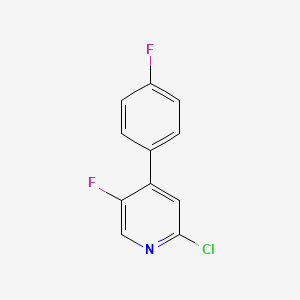
2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine
Overview
Description
“2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” is a chemical compound with the molecular formula C11H6ClF2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of “2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” can be achieved through a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” consists of a pyridine ring substituted with chlorine and fluorine atoms, and a phenyl ring substituted with a fluorine atom .Scientific Research Applications
Synthesis and Reactivity Studies
- "Towards the new heterocycle-based molecule: Synthesis, characterization, and reactivity study" by P. Murthy et al. (2017) discusses the synthesis of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which shares structural similarities with 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine. This research delves into the reactivity and properties of such compounds, contributing to the understanding of their potential applications in various fields, including drug development (Murthy et al., 2017).
Fluorinated Pyridine Derivatives in Drug Discovery
- The synthesis and application of fluorinated pyridine derivatives, which include compounds like 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine, are of significant interest in drug discovery. These compounds often serve as intermediates in the synthesis of more complex molecules with potential pharmacological activities.
Chemical Properties and Interactions
- Research on related pyridine compounds, such as those described in "Reactions of caesium fluoroxysulphate with pyridine" by S. Stavber and M. Zupan (1990), provides insights into the chemical reactivity and interactions of pyridine derivatives. This is relevant to understanding the behavior and potential applications of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine in various chemical contexts (Stavber & Zupan, 1990).
Potential in Non-Linear Optics
- Studies involving similar compounds, such as "2′-[2-(4-Fluorophenyl)chroman-4-yliden]isonicotinohydrazide," may reveal properties like charge transfer within molecules and hyperpolarizability, which are important for applications in non-linear optics and other advanced materials technologies (Nie, Ghosh & Huang, 2006).
Halogen-rich Intermediates in Medicinal Chemistry
- The synthesis and study of halogen-rich pyridines, as seen in "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines" by Yong-Jin Wu et al. (2022), are crucial for the development of new compounds in medicinal chemistry. These studies highlight the versatility and utility of halogenated pyridines in synthesizing novel therapeutic agents (Wu, Porter, Frennesson & Saulnier, 2022).
Electronic and Photophysical Studies
- Investigations into the electronic and photophysical properties of pyridine derivatives are essential for understanding their potential in various technological applications. Studies like "A delicate balance between sp2 and sp3 C-H bond activation: a Pt(II) complex with a dual agostic interaction" by Sarah H. Crosby et al. (2009) contribute to this understanding, potentially informing the use of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine in catalysis or material science (Crosby, Clarkson & Rourke, 2009).
properties
IUPAC Name |
2-chloro-5-fluoro-4-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N/c12-11-5-9(10(14)6-15-11)7-1-3-8(13)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWBWLCDDHHHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



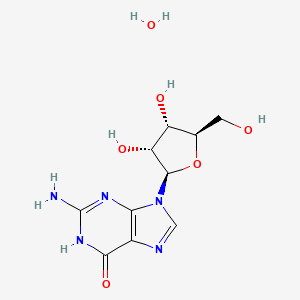
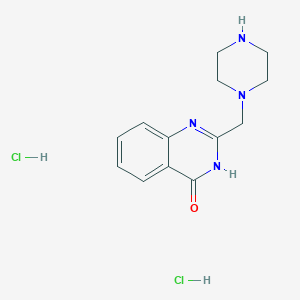
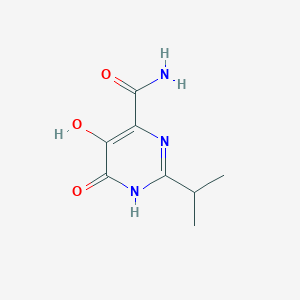
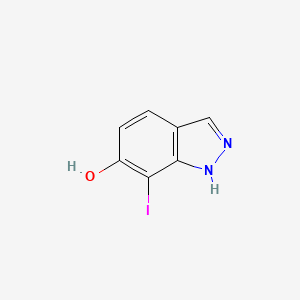

![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)
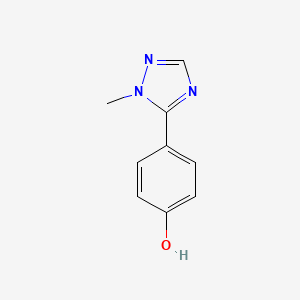
![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
